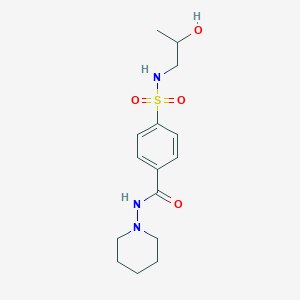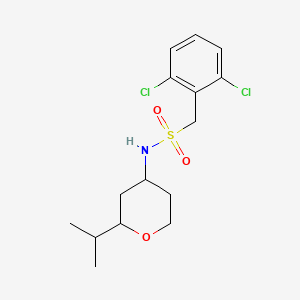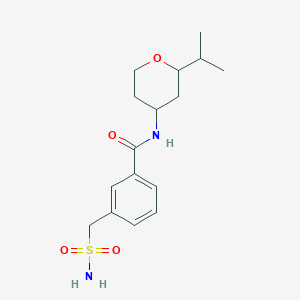
4-(2-hydroxypropylsulfamoyl)-N-piperidin-1-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-hydroxypropylsulfamoyl)-N-piperidin-1-ylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core, a piperidine ring, and a hydroxypropylsulfamoyl group, making it a versatile molecule for chemical modifications and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxypropylsulfamoyl)-N-piperidin-1-ylbenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-aminobenzamide with 2-hydroxypropylsulfonyl chloride under basic conditions to form the intermediate 4-(2-hydroxypropylsulfamoyl)benzamide. This intermediate is then reacted with piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(2-hydroxypropylsulfamoyl)-N-piperidin-1-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-(2-hydroxypropylsulfamoyl)-N-piperidin-1-ylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-hydroxypropylsulfamoyl)-N-piperidin-1-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropylsulfamoyl group can form hydrogen bonds with active site residues, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-hydroxyethylsulfamoyl)-N-piperidin-1-ylbenzamide
- 4-(2-hydroxypropylsulfamoyl)-N-morpholin-1-ylbenzamide
- 4-(2-hydroxypropylsulfamoyl)-N-pyrrolidin-1-ylbenzamide
Uniqueness
4-(2-hydroxypropylsulfamoyl)-N-piperidin-1-ylbenzamide is unique due to the presence of the piperidine ring, which can enhance its binding affinity and specificity for certain molecular targets compared to similar compounds with different ring structures. This uniqueness makes it a valuable compound for targeted research applications.
Properties
IUPAC Name |
4-(2-hydroxypropylsulfamoyl)-N-piperidin-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-12(19)11-16-23(21,22)14-7-5-13(6-8-14)15(20)17-18-9-3-2-4-10-18/h5-8,12,16,19H,2-4,9-11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAIFOUZJVDUHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)NN2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[Methyl-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]amino]cyclopentane-1-carboxamide](/img/structure/B7058494.png)
![Tert-butyl 4-[[2-(1-cyclopropylethyl)pyrazol-3-yl]amino]piperidine-1-carboxylate](/img/structure/B7058499.png)

![3,5-dimethyl-N-spiro[1,3-dihydroindene-2,4'-oxane]-1-yl-1,2-thiazole-4-carboxamide](/img/structure/B7058510.png)
![N-(2-methoxyethyl)-N-[(3-methylpyridin-2-yl)methyl]-1,1-dioxothiolan-3-amine](/img/structure/B7058513.png)
![1-ethyl-3,5-dimethyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7058521.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[(6-methoxypyridin-3-yl)methyl]-1-(2-methylcyclohexyl)urea](/img/structure/B7058528.png)
![3-imidazol-1-yl-N-[1-(2-methylprop-2-enyl)piperidin-4-yl]propanamide](/img/structure/B7058545.png)
![(1-tert-butyl-5-methylpyrazol-4-yl)-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone](/img/structure/B7058561.png)
![5-Methyl-7-[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7058567.png)
![[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B7058568.png)
![4-fluoro-N-methyl-N-[(3-methylthiophen-2-yl)methyl]-3-(propan-2-ylsulfamoyl)benzamide](/img/structure/B7058586.png)
![1-N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-N-methylpiperidine-1,3-dicarboxamide](/img/structure/B7058599.png)
